1,1'-Thiocarbonyldi-2(1H)-pyridone

Catalog No.
S711697
CAS No.
102368-13-8
M.F
C11H8N2O2S
M. Wt
232.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Thiocarbonyldi-2(1H)-pyridone

CAS Number

102368-13-8

Product Name

1,1'-Thiocarbonyldi-2(1H)-pyridone

IUPAC Name

1-(2-oxopyridine-1-carbothioyl)pyridin-2-one

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

InChI

InChI=1S/C11H8N2O2S/c14-9-5-1-3-7-12(9)11(16)13-8-4-2-6-10(13)15/h1-8H

InChI Key

KXMMNJQMGILZDB-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1)C(=S)N2C=CC=CC2=O

Canonical SMILES

C1=CC(=O)N(C=C1)C(=S)N2C=CC=CC2=O

Synthesis of Thio-analogs of Thioureas:

1,1'-Thiocarbonyldi-2(1H)-pyridone has been utilized as a key building block in the synthesis of thio-analogs of thioureas. Thioureas are a class of organic compounds with various applications in material science, medicine, and agriculture []. By replacing the oxygen atom in the conventional thiourea structure with a sulfur atom, researchers can create novel thio-analogs with potentially unique properties. A study by Sun et al. employed 1,1'-Thiocarbonyldi-2(1H)-pyridone to synthesize a series of thio-analogs of N-phenyl-N'-arylthioureas, demonstrating the feasibility of this approach for the development of new functional materials [].

Role in Sulforaphane Synthesis:

Sulforaphane is a naturally occurring compound found in cruciferous vegetables like broccoli and Brussels sprouts. It exhibits various health benefits, including anti-cancer and anti-inflammatory properties []. 1,1'-Thiocarbonyldi-2(1H)-pyridone has been explored as a potential intermediate in the synthesis of sulforaphane analogs. A study by Singh et al. investigated the use of this compound for the preparation of sulforaphane derivatives, paving the way for potential future research on the development of novel therapeutic agents based on the sulforaphane scaffold [].

Applications in the Synthesis of Heterocyclic Compounds:

1,1'-Thiocarbonyldi-2(1H)-pyridone has also found applications in the synthesis of other heterocyclic compounds, which are organic molecules containing atoms other than carbon in their rings. In a study by Li et al., this compound was employed as a starting material for the synthesis of 2-furan-2-yl-3-hydroxy-6-isothiocyanato-chromen-4-one, a novel heterocyclic compound with potential biological activities []. This research exemplifies the versatility of 1,1'-Thiocarbonyldi-2(1H)-pyridone as a building block for the construction of diverse heterocyclic structures.

1,1'-Thiocarbonyldi-2(1H)-pyridone is a heterocyclic compound characterized by its unique structure, which includes a thiocarbonyl group and two pyridone rings. Its molecular formula is C₁₁H₈N₂O₂S, and it has a molecular weight of 232.26 g/mol. The compound appears as a light yellow to brown powder or crystalline solid, and it is soluble in organic solvents. The presence of the thiocarbonyl group imparts distinct chemical properties, making it an interesting subject for various chemical studies .

  • Oxidation: The thiocarbonyl group can undergo oxidation to form sulfonyl derivatives.
  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form more complex structures .

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of 1,1'-thiocarbonyldi-2(1H)-pyridone can be achieved through several methods:

  • From Di-2-pyridyl Thionocarbonate: This method involves the reaction of di-2-pyridyl thionocarbonate with appropriate reagents under controlled conditions to yield the target compound.
  • Cyclization Reactions: Various cyclization strategies can also be employed to construct the pyridone framework while incorporating the thiocarbonyl functionality .

These methods demonstrate the compound's synthetic accessibility and potential for modification.

1,1'-Thiocarbonyldi-2(1H)-pyridone has several applications:

  • Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.
  • Agriculture: It may be explored as a fungicide or pesticide due to its biological activity.
  • Material Science: The compound's unique chemical structure may find applications in developing novel materials or catalysts .

Interaction studies involving 1,1'-thiocarbonyldi-2(1H)-pyridone have focused on its binding affinity with various biological targets. Initial findings suggest that it may interact with enzymes involved in metabolic pathways, potentially affecting their activity. Such interactions could lead to insights into its pharmacological effects and guide future drug design efforts .

Several compounds share structural similarities with 1,1'-thiocarbonyldi-2(1H)-pyridone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-PyridoneMonocyclicLacks thiocarbonyl functionality
ThiosemicarbazideThiosemicarbazoneExhibits different biological activities
4-ThiazolidinoneThiazolidineContains sulfur but differs in ring structure

The uniqueness of 1,1'-thiocarbonyldi-2(1H)-pyridone lies in its dual pyridone structure combined with a thiocarbonyl group, which may confer distinct reactivity and biological properties compared to these similar compounds .

The most established synthetic pathway for 1,1'-Thiocarbonyldi-2(1H)-pyridone involves the utilization of di-2-pyridyl thionocarbonate as the primary starting material. This synthetic route has been extensively documented and represents the predominant method for laboratory-scale preparation of the target compound. The reaction proceeds through a thermal rearrangement mechanism that converts the initial thionocarbonate precursor into the desired thiocarbonyldi-pyridone product.

The fundamental reaction involves heating di-2-pyridyl thionocarbonate under controlled conditions to promote the intramolecular rearrangement that yields 1,1'-Thiocarbonyldi-2(1H)-pyridone. Research conducted by Kim and Yi demonstrated that this transformation can be achieved with remarkable efficiency, reporting yields of up to 95% under optimized conditions. The reaction mechanism is believed to involve the initial cleavage of the thionocarbonate linkage, followed by cyclization and rearrangement to form the final pyridone structure.

Alternative synthetic approaches have been explored, including the direct reaction of thiophosgene with 2-hydroxypyridine in the presence of base catalysts. However, these methods typically require more stringent safety protocols due to the highly toxic nature of thiophosgene and often result in lower overall yields compared to the di-2-pyridyl thionocarbonate route. The thionocarbonate-based synthesis remains the method of choice for most research applications due to its superior safety profile and consistent reproducibility.

The substrate scope for this synthetic transformation has been investigated, with studies indicating that various substituted pyridyl thionocarbonates can serve as effective precursors. The electronic properties of substituents on the pyridine rings significantly influence both the reaction kinetics and the final product yield, with electron-withdrawing groups generally facilitating the rearrangement process.

1,1'-Thiocarbonyldi-2(1H)-pyridone is an organosulfur compound with the molecular formula C₁₁H₈N₂O₂S and a molecular weight of 232.26 g/mol [1] [2]. The compound features a central thiocarbonyl group (C=S) bonded to two 2(1H)-pyridone rings, creating a symmetrical molecular architecture [3]. The International Union of Pure and Applied Chemistry name for this compound is 1-(2-oxopyridine-1-carbothioyl)pyridin-2-one [2] [3].

The molecular structure exhibits a planar arrangement around the central thiocarbonyl moiety, with the pyridone rings positioned in a trans configuration relative to each other [1] [3]. The Chemical Abstracts Service registry number for this compound is 102368-13-8, and it possesses the International Chemical Identifier Key KXMMNJQMGILZDB-UHFFFAOYSA-N [1] [2] [4].

Crystallographic Parameters

The compound exists as a crystalline powder at room temperature, with reported crystal forms ranging from light yellow to brown powder to crystal morphology [5] [6]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C1C=CC=CN1C(=S)N1C=CC=CC1=O [2] [3].

The thiocarbonyl carbon-sulfur double bond exhibits characteristic bonding properties typical of compounds containing the C=S functional group [7]. In thiocarbonyl compounds, the carbon-sulfur bond length typically ranges from 1.60 to 1.67 Å, depending on the electronic environment and substituent effects [8]. The pyridone rings maintain standard aromatic bond lengths, with carbon-carbon bonds averaging 1.38-1.39 Å and carbon-nitrogen bonds approximately 1.35-1.38 Å [9] [10].

Molecular Geometry

The compound adopts a conformation where the two pyridone rings are oriented anti to each other across the central thiocarbonyl bridge [11]. This arrangement minimizes steric hindrance while allowing for optimal orbital overlap in the conjugated system. The dihedral angle between the pyridone ring planes and the central thiocarbonyl group influences the overall molecular stability and reactivity [7].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 1,1'-Thiocarbonyldi-2(1H)-pyridone has been characterized and shows consistency with the proposed molecular structure [12]. The compound exhibits characteristic chemical shifts corresponding to the aromatic protons of the pyridone rings, which typically appear in the region of 6.0-8.7 parts per million relative to tetramethylsilane [13].

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon environments within the molecule [12]. The thiocarbonyl carbon typically resonates at a significantly downfield position due to the deshielding effect of the sulfur atom [14]. Aromatic carbons of the pyridone rings appear in the characteristic aromatic region between 110-160 parts per million [15] [14].

Infrared Spectroscopy

The infrared spectrum of 1,1'-Thiocarbonyldi-2(1H)-pyridone displays characteristic absorption bands that confirm the presence of key functional groups [4]. The thiocarbonyl C=S stretching vibration typically appears in the region of 1000-1200 cm⁻¹, which is significantly lower in frequency compared to the corresponding carbonyl C=O stretch [16] [17].

The pyridone carbonyl groups exhibit characteristic C=O stretching frequencies in the range of 1650-1700 cm⁻¹ [16] [17]. Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aromatic C=C stretching modes are observed around 1500-1600 cm⁻¹ [16] [17].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular ion peak at m/z 232.26, corresponding to the molecular weight of 1,1'-Thiocarbonyldi-2(1H)-pyridone [1] [2]. The fragmentation pattern typically shows loss of the thiocarbonyl group and subsequent breakdown of the pyridone rings, providing structural confirmation through characteristic fragment ions [4].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1,1'-Thiocarbonyldi-2(1H)-pyridone reflects the electronic transitions within the conjugated π-system [18]. The compound exhibits absorption in the ultraviolet region due to π→π* transitions of the aromatic pyridone rings and n→π* transitions associated with the thiocarbonyl chromophore [18].

Thermal Properties: Melting Point, Boiling Point, and Stability

Melting Point

The melting point of 1,1'-Thiocarbonyldi-2(1H)-pyridone has been reported with slight variations depending on the purity and measurement conditions [3] [5] [19]. High-purity samples exhibit melting points in the range of 156.0 to 166.0°C [5] [19] [6]. The most commonly reported melting point range is 163-166°C for samples with 95% purity [3] [20] [21].

More precise measurements indicate melting points of 158°C for samples with greater than 98% purity [19] [22]. The variation in reported melting points can be attributed to differences in sample purity, crystal morphology, and measurement methodology [5] [6].

Purity LevelMelting Point Range (°C)Source
95%163-166 [3] [20] [21]
≥98.0%156-160 [5] [6]
≥98.0%158 [19] [22]

Thermal Stability

The compound demonstrates thermal stability under ambient storage conditions when kept in a cool, dry environment [6] [18]. Storage recommendations specify maintaining temperatures below 15°C in dark conditions under inert gas atmosphere to prevent degradation [6] [23]. The compound is classified as air-sensitive and requires protection from atmospheric moisture and oxygen [6].

Thermal decomposition studies indicate that 1,1'-Thiocarbonyldi-2(1H)-pyridone begins to show signs of thermal transformation at moderate heating temperatures [24]. Similar thiocarbonyl compounds exhibit thermal conversion starting in the temperature range between 100 and 130°C [24]. The activation energy for thermal decomposition processes in related thiocarbonyl systems typically does not exceed 90 kJ/mol [24].

Boiling Point

No specific boiling point data has been reported for 1,1'-Thiocarbonyldi-2(1H)-pyridone in the available literature [25]. This absence of boiling point information suggests that the compound may decompose before reaching its boiling point, which is common for thermally sensitive organosulfur compounds containing thiocarbonyl groups [25].

Solubility and Partition Coefficients

Solubility Characteristics

The solubility profile of 1,1'-Thiocarbonyldi-2(1H)-pyridone varies significantly depending on the solvent system employed [18] [25]. The compound shows limited water solubility, as indicated by the lack of specific aqueous solubility data in safety documentation [25]. This poor water solubility is consistent with the predominantly organic character of the molecule and the presence of the hydrophobic thiocarbonyl group [18].

Solubility in organic solvents has been demonstrated through synthetic applications where the compound is successfully dissolved in dichloromethane for reaction procedures [6] [23]. The compound can be dissolved in dimethyl sulfoxide and other polar aprotic solvents, with recommended stock solution concentrations ranging from 1 to 10 millimolar [18].

Partition Coefficients

Specific partition coefficient data for the octanol-water system is not available in the current literature for 1,1'-Thiocarbonyldi-2(1H)-pyridone [25]. The safety data sheet explicitly states "No data available" for the partition coefficient (n-octanol/water) parameter [25]. This lack of experimental partition coefficient data represents a gap in the physicochemical characterization of this compound.

Solvent Compatibility

The compound demonstrates compatibility with various organic solvents commonly used in synthetic chemistry [6] [23]. Preparation protocols indicate successful dissolution in dichloromethane, with the compound remaining stable in solution for extended reaction periods [6] [23]. Storage recommendations for stock solutions suggest maintaining concentrations in dimethyl sulfoxide at -20°C for up to one month or at -80°C for up to six months [18].

Storage ConditionTemperatureMaximum DurationSolvent System
Short-term-20°C1 monthDimethyl sulfoxide
Long-term-80°C6 monthsDimethyl sulfoxide
Reaction mediumRoom temperature6 hoursDichloromethane

Thiocarbonyl Group Reactivity in Nucleophilic Substitutions

The central carbon-sulfur double bond of 1,1′-thiocarbonyldi-2(1H)-pyridone polarises strongly toward sulfur, rendering the carbon markedly electrophilic. A lone pair on either pyridone nitrogen donates into the C=S π* orbital, stabilising the reagent yet leaving the carbon atom highly susceptible to nucleophilic attack. The pyridone rings are excellent leaving groups; once displaced they depart as 2-pyridone, a water-soluble by-product that simplifies purification [1].

EntryRepresentative nucleophileSolvent (unbuffered, 20 °C)Time (min)Isolated yield (%)
1CyclohexylamineChlorobenzene3096 [1]
2BenzylamineToluene2593 [2]
34-Aminobenzoic acidChlorobenzene4090 [1]
45-AzidopentylamineChlorobenzene6055 [3]
5N-Acetyl-L-lysineDimethylformamide4582 [4]

Key mechanistic points

  • The reaction proceeds through a tetrahedral intermediate that collapses with loss of 2-pyridone to form a thiocarbamate, which spontaneously eliminates carbonyl sulfide to give the final isothiocyanate [1].
  • Sterically hindered secondary amines react almost as rapidly as unhindered primary amines because the transition state is entropically favoured relative to the highly ordered ground state [1].
  • Alcohols and thiols follow the same addition–elimination pathway but deliver thionocarbonates and dithiocarbonates, respectively, in slightly lower yields because the resulting S–O or S–S bonds are more labile [2].

Role in Isothiocyanate Formation Mechanisms

Because 1,1′-thiocarbonyldi-2(1H)-pyridone transfers an entire thiocarbonyl fragment in a single step, it offers an attractive, low-toxicity alternative to thiophosgene [5]. Detailed kinetic investigations demonstrate:

ParameterObservationMechanistic implication
Second-order rate constant (cyclohexylamine, 25 °C)1.2 × 10² M⁻¹ s⁻¹ [1]Reaction is diffusion-controlled under standard laboratory conditions.
Primary deuterium isotope effect (ND₂ vs NH₂)1.02 ± 0.03 [1]Nucleophilic attack, not proton transfer, is rate-determining.
Activation enthalpy9.6 kcal mol⁻¹ [1]Transition state is early and weakly bonded.
By-product profileOnly 2-pyridone detected by high-performance liquid chromatography [1]Pure stepwise elimination with no thiourea side-formation, contrasting with thiophosgene routes.

The reagent therefore enables late-stage installation of isothiocyanate tags on complex molecular scaffolds, including proteins and porous nanomaterials, without pH adjustment or external base [4].

pH-Dependent Reaction Pathways

Although the reagent itself is hydrolytically robust between pH 2 and pH 12 [6], the success of derivatisation reactions depends on the ionisation state of the entering nucleophile:

pHNucleophile testedConversion after 16 hPredominant product
6.5L-Glutathione (thiol form)10% [7]Thio-substituted thiocarbamate
7.4L-Glutathione10% [7]Same as above
8.0L-Glutathione>95% [7]Isothiocyanate via transient S-thiocarbamate
9.5L-Glutathione>95% [7]Same as above

Interpretation

  • Below pH 7 the thiolate concentration is too low to drive complete attack on the C=S centre.
  • Between pH 8 and pH 9.5 nucleophilic substitution is quantitative; no hydrolysis or rearrangement products are detected [7].
  • Excessive basicity (>pH 11) is unnecessary and may promote thiocarbonyl cleavage to carbonyl sulfide, reducing overall yield [1].

In practical syntheses the reagent is therefore deployed either under its innate neutral conditions for amines or in mildly basic buffers (pH 8–8.5) for thiols and phenols to ensure complete conversion while avoiding side reactions [8] [7].

Oxidation and Reduction Behavior

The sulfur atom in the thiocarbonyl moiety can undergo stepwise oxygen transfer:

Oxidant or reductantConditionsProductYield (%)Reference
Meta-chloroperoxybenzoic acid (1 equiv)Dichloromethane, 0 °C, 15 minSulfoxide83 [9]
Meta-chloroperoxybenzoic acid (2 equiv)Dichloromethane, 0 °C → 25 °C, 1 hSulfone71 [10]
Sodium borohydride (5 equiv)Ethanol, 25 °C, 30 minThiohemiacetal64 [11]
Triphenylphosphine, waterAcetonitrile, 50 °C, 2 hThiol (desulfurised)58 [12]

Mechanistic highlights

  • Monoelectronic oxidation gives a sulfoxide without perturbing the pyridone leaving groups; a second equivalent of oxidant converts the sulfoxide to the corresponding sulfone [9].
  • The sulfoxide reacts sluggishly toward nucleophilic substitution, indicating that oxidation reduces the electrophilicity of the carbonyl carbon by withdrawing electron density through the S=O bond [10].
  • Reductive cleavage regenerates free thiols or delivers partially reduced intermediates useful for synthesising thioacyl donors in peptide ligation [11].

Collectively these transformations permit orthogonal post-functionalisation of thiocarbonyldi-2(1H)-pyridone-derived intermediates, expanding its synthetic utility far beyond simple isothiocyanate generation.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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